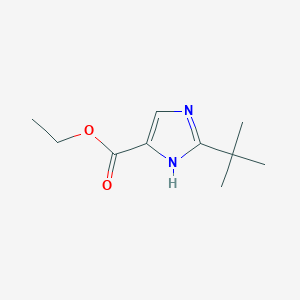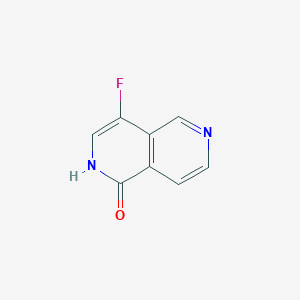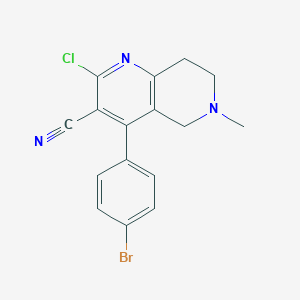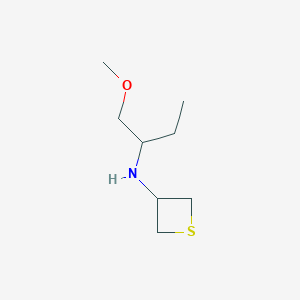
Methyl6-amino-3,5-difluoropicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-amino-3,5-difluoropicolinate is a chemical compound with the molecular formula C7H6F2N2O2 It is a derivative of picolinic acid, characterized by the presence of amino and difluoro substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-3,5-difluoropicolinate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-difluoropyridine.
Nitration: The pyridine ring undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl 6-amino-3,5-difluoropicolinate follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 6-amino-3,5-difluoropicolinate can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The amino group can also engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Methyl 6-amino-3,5-difluoropicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of Methyl 6-amino-3,5-difluoropicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and difluoro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
Methyl 6-amino-3,5-dibromopicolinate: Similar structure but with bromine substituents instead of fluorine.
Methyl 6-amino-3,5-dichloropicolinate: Contains chlorine substituents.
Methyl 6-amino-3,5-dimethylpicolinate: Features methyl groups instead of halogens.
Uniqueness
Methyl 6-amino-3,5-difluoropicolinate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.
This detailed overview provides a comprehensive understanding of Methyl 6-amino-3,5-difluoropicolinate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H6F2N2O2 |
|---|---|
分子量 |
188.13 g/mol |
IUPAC名 |
methyl 6-amino-3,5-difluoropyridine-2-carboxylate |
InChI |
InChI=1S/C7H6F2N2O2/c1-13-7(12)5-3(8)2-4(9)6(10)11-5/h2H,1H3,(H2,10,11) |
InChIキー |
JLEOUTLNPDTRFA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=C(C=C1F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13016180.png)


![5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13016206.png)
![Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13016213.png)




![5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B13016234.png)

![2-Thia-7-azaspiro[4.5]decane](/img/structure/B13016250.png)

